![molecular formula C23H20N4O4S3 B1229155 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1229155.png)
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.
Scientific Research Applications
Anticancer Potential A study by Ghorab, Bashandy, and Alsaid (2014) explored thiophenes with sulfonamide, quinoline, and other moieties for their anticancer activity against human breast cancer cells. Compounds in this study, similar in structure to the specified compound, showed promising cytotoxic activities, suggesting potential use in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
PI3K Inhibitors and Anticancer Agents Shao et al. (2014) synthesized compounds related to the specified compound, which demonstrated antiproliferative activities against various human cancer cell lines. These compounds, acting as PI3K inhibitors, have implications for cancer treatment (Shao et al., 2014).
Sulfonamide Synthesis Hayun, Hanafi, Yanuar, and Hudiyono (2012) reported on the synthesis of a compound structurally similar to the requested compound. This study's insights into synthetic methods could be relevant for the production of such sulfonamide-based compounds (Hayun et al., 2012).
Photodynamic Therapy Application Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with sulfonamide groups, indicating potential in photodynamic therapy for cancer treatment. Such derivatives share a thematic similarity with the requested compound, highlighting possible applications in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents Patel, Kumari, and Patel (2012) studied thiazolidinone derivatives with antimicrobial properties. The structural similarity to the requested compound suggests potential antimicrobial applications (Patel, Kumari, & Patel, 2012).
properties
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
---|---|
Molecular Formula |
C23H20N4O4S3 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C23H20N4O4S3/c1-14-5-7-20-21(26-33-25-20)22(14)34(29,30)27(13-18-4-3-9-32-18)12-16-10-15-11-17(31-2)6-8-19(15)24-23(16)28/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI Key |
QJSLRPRLHYKHKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CC3=CC=CS3)CC4=CC5=C(C=CC(=C5)OC)NC4=O |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CC3=CC=CS3)CC4=CC5=C(C=CC(=C5)OC)NC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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